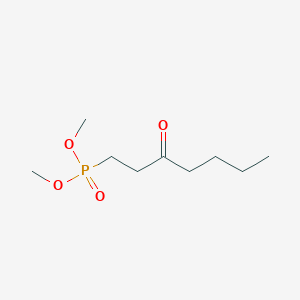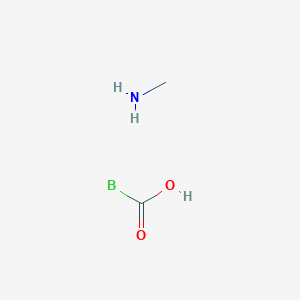
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- is a complex chemical compound with a unique structure that combines borate and methanamine groups. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- typically involves the reaction of boric acid with methanamine and a carboxylate source under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is designed to be efficient and cost-effective, with considerations for environmental and safety regulations.
化学反应分析
Types of Reactions
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borate esters, while reduction can produce borohydrides.
科学研究应用
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including borate glasses and ceramics
作用机制
The mechanism of action of Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
Borate Esters: These compounds share the borate group but differ in their ester functional groups.
Methanamine Derivatives: Compounds with similar methanamine structures but different substituents.
Carboxylate Complexes: These compounds have carboxylate groups but differ in their overall structure and reactivity.
Uniqueness
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- is unique due to its combination of borate, methanamine, and carboxylate groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
91993-57-6 |
|---|---|
分子式 |
C2H6BNO2 |
分子量 |
86.89 g/mol |
InChI |
InChI=1S/CHBO2.CH5N/c2-1(3)4;1-2/h(H,3,4);2H2,1H3 |
InChI 键 |
HPTNPSUCBYGDAD-UHFFFAOYSA-N |
规范 SMILES |
[B]C(=O)O.CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


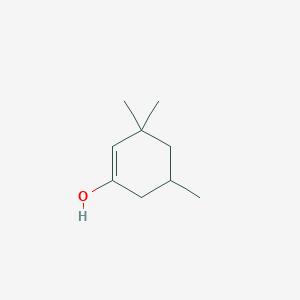
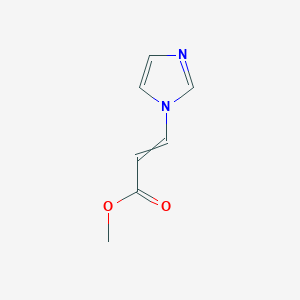
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
silane](/img/structure/B14362925.png)
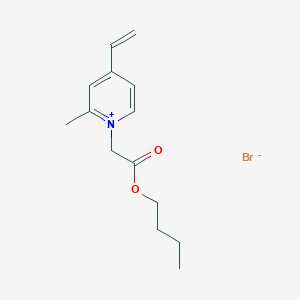
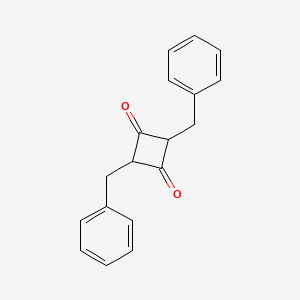

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)

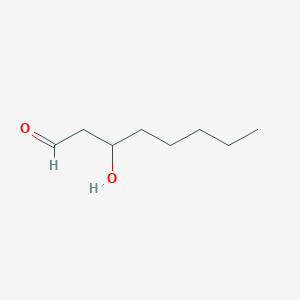

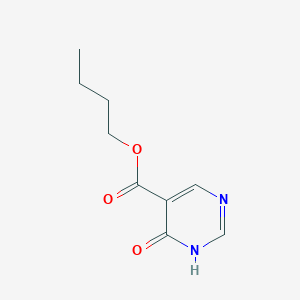
![Ethyl [cyano(phenyl)phosphanyl]acetate](/img/structure/B14362985.png)
